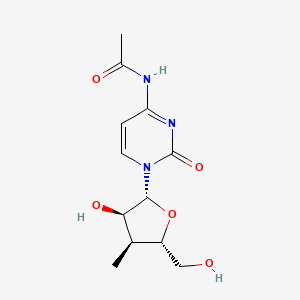
N4-Acetyl-3'-deoxy-3'-C-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Acetyl-3’-deoxy-3’-C-methylcytidine is a synthetic nucleoside analog with the molecular formula C12H17N3O5 and a molecular weight of 283.28 g/mol . This compound is known for its antiviral properties, particularly its ability to inhibit RNA synthesis in specific RNA viruses, making it a valuable therapeutic agent in the treatment of viral infections such as HIV, hepatitis C, and respiratory viruses .
Preparation Methods
The synthesis of N4-Acetyl-3’-deoxy-3’-C-methylcytidine involves several steps, starting with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the acetyl and methyl groups. The reaction conditions typically involve the use of protecting groups, such as silyl ethers, and reagents like acetic anhydride and methyl iodide. The final deprotection step yields the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N4-Acetyl-3’-deoxy-3’-C-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
N4-Acetyl-3’-deoxy-3’-C-methylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies of RNA synthesis and function, particularly in the context of viral replication and inhibition.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs.
Mechanism of Action
N4-Acetyl-3’-deoxy-3’-C-methylcytidine exerts its effects by inhibiting RNA synthesis in specific RNA viruses. The compound is incorporated into the viral RNA during replication, leading to premature termination of the RNA chain. This inhibition of RNA synthesis prevents the virus from replicating and spreading . The molecular targets of this compound include viral RNA polymerases, which are essential for the replication of RNA viruses .
Comparison with Similar Compounds
N4-Acetyl-3’-deoxy-3’-C-methylcytidine can be compared with other nucleoside analogs, such as:
N4-Acetylcytidine: Similar in structure but lacks the deoxy and methyl groups, making it less effective in inhibiting RNA synthesis.
3’-Deoxycytidine: Lacks the acetyl and methyl groups, resulting in different antiviral properties.
3’-C-Methylcytidine: Similar but lacks the acetyl group, affecting its ability to inhibit RNA synthesis.
N4-Acetyl-3’-deoxy-3’-C-methylcytidine stands out due to its unique combination of acetyl, deoxy, and methyl groups, which contribute to its potent antiviral activity .
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-8(5-16)20-11(10(6)18)15-4-3-9(13-7(2)17)14-12(15)19/h3-4,6,8,10-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t6-,8-,10-,11-/m1/s1 |
InChI Key |
OOTBLAGYQZQSLP-SSQAQTMGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C)CO |
Canonical SMILES |
CC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















